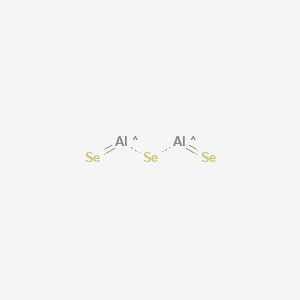

aluminum(III) selenide

Description

Historical Context and Evolution of Research Perspectives on Aluminum(III) Selenide (B1212193)

Aluminum(III) selenide, with the chemical formula Al2Se3, has historically been one of the less-studied compounds within the group 13 chalcogenides. researchgate.net Early research, dating back to the mid-20th century, primarily focused on its fundamental synthesis and chemical properties. The established method for its preparation involves the direct reaction of aluminum and selenium powders at high temperatures, typically around 1,000 °C. wikipedia.org For a long time, its principal documented use was as a laboratory precursor for the generation of highly toxic hydrogen selenide gas upon hydrolysis. wikipedia.orgguidechem.comwikipedia.org

The perspective on Al2Se3 has significantly evolved. Initially viewed as a simple inorganic compound with limited direct applications, it is now recognized as a semiconductor material with considerable potential. guidechem.comqsstudy.com This shift has been driven by the broader interest in group III-VI semiconductors, which possess unique properties stemming from their intrinsic crystal structures. samaterials.com Research has expanded from basic synthesis to the fabrication and characterization of various forms of Al2Se3, including thin films and nanocrystals, for advanced technological uses. researchgate.net

Significance of this compound within Advanced Inorganic Material Science

The significance of Al2Se3 in modern inorganic material science stems from its identity as a group III-VI semiconductor. samaterials.com These materials are characterized by crystal structures, such as zinc-blende or wurtzite, where one-third of the cation sites are vacant. samaterials.com This intrinsic vacancy structure is a key feature that makes Al2Se3 an intriguing candidate for functionalization. Researchers are exploring the possibility of creating anisotropic optical properties through ordered vacancies or by incorporating other elements, like transition metals, into these vacant sites. samaterials.com

Furthermore, Al2Se3 exhibits a wide direct bandgap, with reported values ranging from approximately 2.2 eV to 3.3 eV, depending on the form and synthesis conditions. researchgate.netqsstudy.comresearchgate.net This property makes it suitable for various optoelectronic applications, including light-emitting diodes (LEDs), photodetectors, and solar cells. qsstudy.com The synthesis of Al2Se3 as luminescent nanocrystals that are bright in the UV-blue spectrum highlights its potential in light-collecting and emitting devices. researchgate.net Another critical aspect is its close lattice matching with silicon, which opens up the possibility of integrating its unique properties with established silicon-based technologies. samaterials.com

Fundamental Research Questions Driving Al2Se3 Studies

The unique characteristics of Al2Se3 have given rise to several fundamental research questions that guide current investigations:

Controlling Material Properties: How can the synthesis and processing parameters—such as temperature, deposition time, and annealing—be manipulated to control the structural, optical, and electrical properties of Al2Se3? researchgate.net

Vacancy Engineering: How can the intrinsic cation vacancies in the Al2Se3 crystal lattice be ordered or doped with other elements to tailor its electronic and optical functionalities for specific device applications? samaterials.com

Nanostructure Synthesis: What are the most effective methods for synthesizing high-quality, size-controlled Al2Se3 nanocrystals with tunable luminescent properties? researchgate.netobrien-research.org

Thin Film Deposition: How can different deposition techniques, such as thermal evaporation and electrodeposition, be optimized to produce uniform and highly crystalline Al2Se3 thin films? researchgate.net

Conduction Control: Is it possible to reliably control the conductivity type (p-type or n-type) in Al2Se3 films during synthesis, a crucial factor for creating semiconductor junctions? researchgate.netresearchgate.net

Heterostructure Integration: What are the challenges and opportunities in fabricating and characterizing heterostructures that combine Al2Se3 with other semiconductors, particularly silicon, to leverage its advantageous properties? samaterials.com

Overview of Current Research Trajectories for Al2Se3

Current research on this compound is focused on harnessing its potential for advanced material applications. A major trajectory is the development and refinement of synthesis techniques to produce high-quality Al2Se3 in various forms. This includes the colloidal synthesis of luminescent nanocrystals and the deposition of thin films through methods like electrodeposition and thermal evaporation. researchgate.netheegermaterials.com

A significant area of investigation is its application in optoelectronics. researchgate.net Researchers are exploring its use as an absorber material in photovoltaic cells and as the active component in photodetectors and other light-emitting devices. qsstudy.com The bright UV-blue luminescence of its nanocrystals is particularly promising for devices that operate in the higher-energy portion of the solar spectrum. researchgate.net

Another key research direction involves the detailed characterization of its various polymorphs, such as the monoclinic and wurtzite crystal structures, to understand the structure-property relationships. researchgate.netchemicalbook.com The study of how parameters like deposition voltage and time can be used to tune the bandgap and even switch the conductivity type from p-type to n-type in thin films is an active area of research. researchgate.netresearchgate.net Furthermore, the potential integration of Al2Se3 into silicon-based technologies continues to be a forward-looking trajectory, driven by its favorable lattice matching. samaterials.com

Compound Information

| Compound Name | Chemical Formula |

| This compound | Al2Se3 |

| Aluminum Oxide | Al2O3 |

| Aluminum Sulfide (B99878) | Al2S3 |

| Aluminum Telluride | Al2Te3 |

| Gallium Selenide | Ga2Se3 |

| Hydrogen Selenide | H2Se |

| Indium Selenide | In2Se3 |

| Silicon | Si |

| Zinc Selenide | ZnSe |

Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

| Chemical Formula | Al2Se3 | wikipedia.org |

| Molar Mass | 290.84 g/mol | wikipedia.org |

| Appearance | Yellow to brown powder | wikipedia.org |

| Density | 3.437 g/cm³ | wikipedia.orgwikipedia.org |

| Melting Point | 947 °C (1,737 °F; 1,220 K) | wikipedia.orgwikipedia.org |

| Crystal Structure | Monoclinic, Wurtzite | researchgate.netqsstudy.comchemicalbook.com |

| Solubility in Water | Decomposes | wikipedia.orgwikipedia.org |

Reported Bandgap Energies for this compound

| Form / Condition | Bandgap (eV) | Source(s) |

| Bulk | ~3.1 | researchgate.net |

| Thin Film | ~2.2 | qsstudy.com |

| Thin Film (Electrodeposited) | 2.7 - 3.3 | researchgate.net |

Crystal Structure Details of Monoclinic Al2Se3

| Feature | Description | Source(s) |

| Space Group | Cc | chemicalbook.com |

| Aluminum (Al³⁺) Sites | Two inequivalent sites, both bonded to four Se²⁻ atoms in corner-sharing AlSe4 tetrahedra. | chemicalbook.com |

| Selenium (Se²⁻) Sites | Three inequivalent sites with differing geometries (water-like and trigonal non-coplanar). | chemicalbook.com |

| Al-Se Bond Distances | Ranging from 2.33 Å to 2.48 Å. | chemicalbook.com |

Structure

2D Structure

Properties

Molecular Formula |

Al2Se3 |

|---|---|

Molecular Weight |

290.9 g/mol |

InChI |

InChI=1S/2Al.3Se |

InChI Key |

NEJFKUNYKSTENI-UHFFFAOYSA-N |

Canonical SMILES |

[Al]=[Se].[Al]=[Se].[Se] |

Origin of Product |

United States |

Synthetic Methodologies and Growth Techniques for Aluminum Iii Selenide Al2se3

Low-Dimensional and Nanostructured Al₂Se₃ Synthesis

The synthesis of low-dimensional materials, such as nanocrystals and thin films, requires techniques that offer precise control over nucleation and growth. anl.govmdpi.com

Solution-phase or colloidal synthesis offers excellent control over the size, shape, and surface chemistry of nanoparticles. For Al₂Se₃, a method has been developed for producing colloidal nanocrystals using trioctylphosphine (B1581425) (TOP) as a high-boiling point solvent. researchgate.netiaea.org In this "heat-up" synthesis, precursors are heated in the presence of coordinating ligands, leading to the nucleation and growth of nanoparticles. The resulting Al₂Se₃ nanocrystals are highly crystalline with a hexagonal wurtzite structure and exhibit bright UV-blue luminescence. researchgate.netiaea.org

Solvothermal synthesis , a variation of solution-phase methods conducted in a sealed vessel (autoclave) at elevated temperature and pressure, has also been employed. This technique was used to create nanocomposites of Al₂Se₃ and reduced graphene oxide (rGO) for supercapacitor applications. researchgate.net

Table 4: Solution-Phase Synthesis of Nanostructured Al₂Se₃

| Method | Precursors/Solvents | Key Findings | Source |

| Colloidal Synthesis | Aluminum precursor, Selenium precursor, Trioctylphosphine (solvent) | Produces highly crystalline, luminescent Al₂Se₃ nanocrystals with a wurtzite structure. | researchgate.netiaea.org |

| Solvothermal Synthesis | Aluminum precursor, Selenium precursor, Graphene oxide | Yields Al₂Se₃/rGO nanocomposites with high specific capacitance. | researchgate.net |

Electrodeposition is an electrochemical technique used to synthesize thin films of materials onto a conductive substrate. For Al₂Se₃, thin films have been fabricated using a cathodic deposition method from an aqueous solution. icm.edu.plfuoye.edu.ng The electrolyte typically consists of an aluminum salt, such as aluminum chloride (AlCl₃·7H₂O), and a selenium source, like selenium dioxide (SeO₂). icm.edu.plfuoye.edu.ng

The process is carried out in a two-electrode cell, often with a fluorine-doped tin oxide (FTO) coated glass substrate as the cathode and a carbon or graphite (B72142) rod as the anode. icm.edu.plfuoye.edu.ngfuoye.edu.ng By carefully controlling parameters such as the electrolyte pH, deposition temperature, applied voltage, and deposition time, the properties of the Al₂Se₃ film can be precisely tuned. icm.edu.plfuoye.edu.ng For instance, research has shown that varying the cathodic potential can induce a transition in the film's conductivity from p-type to n-type and alter its optical energy band gap. icm.edu.pl

Table 5: Research Findings on Electrodeposited Al₂Se₃ Thin Films

| Parameter | Conditions | Effect on Film Properties | Source |

| Deposition Voltage | 1000 mV to 1400 mV | Induces a transition from p-type to n-type conductivity. The energy band gap decreases from 3.2 eV to 2.9 eV with increasing voltage. | icm.edu.plfuoye.edu.ng |

| Deposition Time | 3 minutes to 15 minutes | The energy band gap decreases from 3.3 eV to 2.7 eV with increasing time. | icm.edu.plfuoye.edu.ng |

| Electrolyte Bath | Aqueous solution of SeO₂ and AlCl₃·7H₂O at pH 2.0-2.5 and 353 K (80 °C). | Successful fabrication of Al₂Se₃ thin films on FTO substrates. | icm.edu.plfuoye.edu.ng |

| Electrodes | Cathode: FTO substrate; Anode: Carbon/Graphite | Standard setup for cathodic deposition. | icm.edu.plfuoye.edu.ngfuoye.edu.ng |

Molecular Beam Epitaxy (MBE) for Thin Films and Heterostructures

Molecular Beam Epitaxy (MBE) is a premier ultra-high vacuum (UHV) deposition technique for growing high-purity, single-crystal thin films (epitaxy) with atomic-level precision. It is particularly well-suited for fabricating complex semiconductor heterostructures. For Al₂Se₃, MBE involves the co-deposition of elemental aluminum (Al) and selenium (Se) from separate high-temperature effusion cells onto a heated single-crystal substrate.

The process is governed by several critical parameters. The substrate, typically a material with a compatible crystal lattice such as Gallium Arsenide (GaAs), Silicon (Si), or Zinc Selenide (B1212193) (ZnSe), is heated to a specific temperature to promote surface diffusion and crystalline ordering of the arriving atoms. The ratio of the flux of the group VI element (Se) to the group III element (Al), known as the Beam Equivalent Pressure (BEP) ratio, is a crucial parameter for controlling the film's stoichiometry. Due to the high vapor pressure of selenium, a Se-rich flux (VI/III ratio > 1) is generally required to compensate for Se re-evaporation from the hot substrate surface and prevent the formation of Se vacancies.

MBE enables the growth of atomically abrupt interfaces, making it the method of choice for creating Al₂Se₃-based heterostructures. By carefully controlling the shuttering of the elemental sources, layers of Al₂Se₃ can be grown on other semiconductors (e.g., Al₂Se₃/ZnSe) to form heterojunctions with tailored electronic and optical properties. The quality of the epitaxial film is monitored in-situ using techniques like Reflection High-Energy Electron Diffraction (RHEED), which provides real-time feedback on the surface crystallinity and growth mode.

Table 1: Representative MBE Growth Parameters for Epitaxial Al₂Se₃ Films

| Substrate | Substrate Temperature (°C) | Se/Al BEP Ratio | Growth Rate (nm/h) | Resulting Film Quality |

|---|---|---|---|---|

| GaAs(100) | 450 - 580 | 5 - 15 | 200 - 500 | Single-crystal α-Al₂Se₃, smooth surface morphology |

| Si(111) | 400 - 550 | 8 - 20 | 150 - 400 | Polycrystalline with preferred orientation, potential for interfacial layer formation |

| ZnSe(100) | 300 - 400 | 3 - 10 | 300 - 600 | High-quality epitaxial growth with sharp heterojunction interface |

Mechanochemical Methods for Nanocrystalline Al₂Se₃

Mechanochemical synthesis is a solid-state, solvent-free technique that utilizes mechanical energy, typically from high-energy ball milling, to induce chemical reactions at or near room temperature. This method is highly effective for producing nanocrystalline powders of Al₂Se₃ directly from its constituent elements.

In a typical process, stoichiometric amounts of high-purity aluminum and selenium powders are loaded into a hardened steel or tungsten carbide vial along with several grinding balls. The vial is sealed under an inert atmosphere, such as Argon, to prevent oxidation of the highly reactive aluminum. The high-energy milling process involves repeated fracturing, cold-welding, and intimate mixing of the reactant particles. This action continuously creates fresh, highly reactive surfaces, overcoming the kinetic barriers and promoting the solid-state diffusion reaction: 2Al + 3Se → Al₂Se₃.

The final product is a nanocrystalline Al₂Se₃ powder. The key advantage of this method is the ability to control the final crystallite size and reaction completeness by tuning the milling parameters, such as milling time, speed, and the ball-to-powder weight ratio (BPR). Longer milling times generally result in a more complete reaction and smaller average crystallite sizes.

Table 2: Influence of Milling Parameters on Mechanochemically Synthesized Al₂Se₃

| Milling Time (h) | Ball-to-Powder Ratio | Milling Speed (RPM) | Resulting Phase | Average Crystallite Size (nm) |

|---|---|---|---|---|

| 5 | 10:1 | 300 | Incomplete reaction (Al, Se, Al₂Se₃ phases present) | ~45 |

| 15 | 10:1 | 300 | Primarily hexagonal α-Al₂Se₃ | ~20 |

| 30 | 15:1 | 400 | Single-phase hexagonal α-Al₂Se₃ | ~12 |

Template-Assisted Synthesis Methods

Template-assisted synthesis provides a powerful route to fabricate Al₂Se₃ with well-defined, one-dimensional (1D) nanostructures like nanowires, nanorods, or nanotubes. This "bottom-up" approach uses a nanoporous material as a scaffold to direct the growth of the desired morphology.

Commonly used templates include porous Anodized Aluminum Oxide (AAO) and mesoporous silica (B1680970) (e.g., SBA-15), which feature arrays of parallel, uniform-diameter cylindrical pores. The synthesis involves two main steps:

Infiltration: The pores of the template are filled with Al₂Se₃ or its precursors. This can be achieved through various means, such as the infiltration of molten Al₂Se₃, impregnation with a precursor solution followed by thermal treatment, or chemical vapor deposition (CVD) where precursor gases (e.g., trimethylaluminum (B3029685) and hydrogen selenide) are passed through the template.

Template Removal: After the Al₂Se₃ has formed within the pores, the template material is selectively dissolved using a chemical etchant that does not affect the Al₂Se₃ nanostructures. For instance, an AAO template can be removed with a sodium hydroxide (B78521) solution, while silica templates can be etched away with hydrogen fluoride.

The result is an ensemble of freestanding Al₂Se₃ nanostructures whose dimensions (diameter and length) are a direct replica of the template's pores. This method offers exceptional control over the geometry and spatial arrangement of the nanostructures.

Ion Beam-Assisted Synthesis for Heterojunctions

Ion beam-assisted deposition (IBAD) is an advanced thin-film synthesis technique that combines physical vapor deposition (PVD) with simultaneous bombardment by a low-energy ion beam (typically Ar⁺). This method is used to modify film properties and synthesize high-quality heterojunctions involving Al₂Se₃.

During the synthesis of an Al₂Se₃/substrate heterojunction, the ion beam provides additional kinetic energy to the atoms on the growing film's surface. This energetic bombardment can lead to several beneficial effects:

Enhanced Adatom Mobility: Increases the surface mobility of deposited atoms, promoting the formation of smoother, more crystalline films at lower substrate temperatures.

Increased Film Density: Reduces voids and creates denser, more compact films.

Interface Engineering: Promotes controlled intermixing at the film-substrate interface, which can be used to create either abrupt or graded junctions. For example, bombarding a ZnSe substrate with Ar⁺ ions during Al deposition can facilitate the interfacial reaction 2Al + 3ZnSe → Al₂Se₃ + 3Zn, forming a well-defined Al₂Se₃ layer.

IBAD is a versatile tool for tuning the structural and interfacial properties of Al₂Se₃ thin films, which is critical for the fabrication of high-performance electronic and optoelectronic devices.

Control of Stoichiometry and Phase Purity in Al₂Se₃ Synthesis

A significant challenge in Al₂Se₃ synthesis is simultaneously achieving the correct 2:3 Al:Se stoichiometry and obtaining a single, desired crystalline phase (e.g., α, β, γ, or δ polymorphs).

Stoichiometry Control: The primary difficulty in maintaining stoichiometry arises from the high volatility of selenium compared to aluminum.

In vapor-phase techniques like MBE, this is managed by providing a selenium overpressure, meaning the flux of Se atoms is kept significantly higher than that of Al atoms. The precise Se/Al flux ratio and substrate temperature must be carefully optimized within a narrow processing window to achieve stoichiometric films without excess Se incorporation or Se deficiency.

In solid-state and mechanochemical methods , accurate initial weighing of the high-purity elemental reactants is paramount. The reaction must be conducted in a sealed, closed system to prevent the loss of volatile selenium, which can be driven off by the heat generated during the reaction.

Phase Purity Control: As-synthesized Al₂Se₃ is often amorphous or a mixture of different polymorphs.

Substrate Temperature: In epitaxial growth, the substrate temperature is the dominant factor determining which phase nucleates. Lower temperatures may favor metastable cubic phases (γ-Al₂Se₃), while higher temperatures promote the growth of the thermodynamically stable hexagonal wurtzite-type structure (α-Al₂Se₃).

Post-Synthesis Annealing: A common and effective strategy for achieving phase purity is thermal annealing. As-synthesized material can be annealed at a specific temperature under a controlled atmosphere (often with Se vapor to prevent decomposition). This process provides the thermal energy needed to drive the crystallographic transformation from a metastable or mixed-phase state to a single, stable crystalline phase.

Mechanistic Studies of Al₂Se₃ Formation

Understanding the fundamental mechanisms of reaction and growth is crucial for optimizing the synthesis of Al₂Se₃.

Mechanochemical Formation: The mechanism of mechanochemical synthesis is a complex interplay of mechanical activation and solid-state diffusion. In-situ X-ray diffraction studies performed during milling show that the reaction is not instantaneous. Initially, the mechanical forces create intimate contact between Al and Se particles. A thin passivating layer of Al₂Se₃ forms at the interface. The reaction rate then becomes limited by the slow diffusion of reactants through this product layer. Continued high-energy milling fractures this layer, constantly exposing fresh reactant surfaces and allowing the reaction to proceed to completion. The process is thus a cycle of diffusion-limited reaction and mechanical re-activation.

MBE Growth Mechanism: The growth of Al₂Se₃ films via MBE is typically monitored in real-time with RHEED. The evolution of the RHEED pattern provides insight into the growth mode. For example, the deposition of Al₂Se₃ onto a GaAs(100) substrate often begins with a two-dimensional (2D), layer-by-layer growth mode, indicated by a streaky RHEED pattern. This signifies the formation of an atomically smooth, well-ordered crystalline surface. If growth conditions are not optimal (e.g., incorrect temperature or flux ratio), the pattern may transition to spots, indicating a shift to a three-dimensional (3D) island growth mode, resulting in a rougher surface morphology. These mechanistic insights allow for the fine-tuning of growth parameters to achieve desired film characteristics.

Structural Characterization and Crystallographic Analysis of Aluminum Iii Selenide Al2se3

X-ray Diffraction (XRD) Techniques for Al2Se3 Phase Identification and Lattice Parameter Determination

X-ray diffraction (XRD) is a primary and powerful non-destructive technique used to analyze the crystalline structure of materials. It provides information on phase identification, lattice parameters, and crystal quality.

Powder X-ray diffraction (PXRD) is a versatile method for characterizing the crystalline phases of Al2Se3. The technique involves directing X-rays onto a powdered sample and measuring the scattered intensity as a function of the scattering angle. The resulting diffraction pattern is a fingerprint of the material's crystal structure.

In the study of Al2Se3, PXRD is instrumental in identifying its different polymorphic forms, such as the hexagonal wurtzite and the monoclinic structures. For instance, the XRD pattern of Al2Se3 nanoparticles can be indexed to the wurtzite structure, and the observed diffraction peaks can be compared with theoretical reflexes to confirm the phase. researchgate.net In composite materials or doped systems, PXRD allows for the differentiation between various polymorphs and the identification of separate crystalline phases, such as wurtzite Al2Se3 and monoclinic Al2Te3, based on their unique diffraction patterns. researchgate.net

Furthermore, Rietveld refinement of powder diffraction data is a powerful analytical method that can be employed for a more detailed structural analysis. hilarispublisher.comjetir.org This method involves fitting a calculated diffraction pattern to the experimental data, which allows for the precise determination of lattice parameters, atomic positions, and phase fractions in a multiphase sample. hilarispublisher.comjetir.org For Al2Se3 thin films with a hexagonal structure, comparison of the observed interplanar spacings (d-values) with standard data from the ASTM database confirms the material's identity. orientjchem.org The analysis of peak broadening in the XRD patterns can also provide an estimation of the crystallite size. orientjchem.org

Table 1: Representative XRD Data for Hexagonal Al2Se3

| Miller Indices (hkl) | d-spacing (Å) (Experimental) | d-spacing (Å) (Standard) |

|---|---|---|

| (100) | 3.42 | 3.44 |

| (002) | 3.23 | 3.25 |

| (101) | 3.09 | 3.11 |

| (102) | 2.45 | 2.47 |

| (110) | 1.99 | 2.00 |

| (103) | 1.83 | 1.84 |

| (112) | 1.71 | 1.72 |

| (004) | 1.62 | 1.63 |

Data derived from studies on electrodeposited AlSe thin films. orientjchem.org

Single-crystal X-ray diffraction (SCXRD) provides the most accurate and detailed information about the crystal structure of a material. This technique is essential for the precise determination of lattice parameters, bond lengths, bond angles, and space group. For Al2Se3, which can crystallize in different forms, SCXRD is crucial for resolving its complex structures.

Aluminum selenide (B1212193) has been shown to crystallize in a monoclinic structure with the space group Cc. chemicalbook.com In this configuration, there are two distinct Al³⁺ sites, both tetrahedrally coordinated to four Se²⁻ atoms, forming corner-sharing AlSe₄ tetrahedra. The Al-Se bond distances in these tetrahedra range from approximately 2.33 to 2.48 Å. chemicalbook.com There are also three inequivalent Se²⁻ sites with different coordination geometries. chemicalbook.com

The precise data obtained from SCXRD, such as the atomic coordinates and anisotropic displacement parameters, are fundamental for understanding the structure-property relationships in Al2Se3. While obtaining suitable single crystals of Al2Se3 can be challenging, the data from such studies provide the benchmark for validating and refining the results from powder diffraction analysis. rsc.orgacs.org

Table 2: Crystallographic Data for Monoclinic Aluminum(III) Selenide (Al2Se3)

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | Cc |

| a (Å) | ~11.78 |

| b (Å) | ~6.78 |

| c (Å) | ~7.38 |

| β (°) | ~121.01 |

| Al-Se Bond Distances (Å) | 2.33 - 2.48 |

Data based on reported crystal structures. chemicalbook.com

Electron Microscopy Applications in Al2Se3 Structural Investigations

Electron microscopy techniques offer high-resolution imaging and analytical capabilities that are complementary to X-ray diffraction methods. They provide direct visualization of the material's morphology, microstructure, and atomic-level details.

Transmission electron microscopy (TEM) is a powerful tool for investigating the internal microstructure of materials at the nanoscale. In the context of Al2Se3, TEM can be used to analyze features such as grain size, crystal defects (like dislocations and stacking faults), and the structure of interfaces. researchgate.netd-nb.info

For example, TEM analysis has been crucial in identifying the layered structure of vertically aligned Al2Se3/MoSe2 heterojunctions. researchgate.net By combining imaging with selected area electron diffraction (SAED), it is possible to confirm the crystallinity and orientation of the Al2Se3 layers. The analysis of dislocations and stacking faults by TEM provides critical insights into the mechanical and electronic properties of the material, as these defects can significantly influence material performance. nih.govillinois.eduresearchgate.net While detailed studies on isolated Al2Se3 are less common, the principles of defect analysis using TEM are well-established and applicable. d-nb.info

In studies of electrodeposited Al2Se3 thin films, SEM images have shown that the surface morphology is influenced by deposition parameters. The films can exhibit a continuous and homogeneous surface with particle sizes ranging from 100 to 400 nm. orientjchem.org SEM can also reveal the presence of grains and their distribution, which is important for understanding the growth mechanism and the resulting film properties. tsijournals.com The technique is often combined with Energy Dispersive X-ray Spectroscopy (EDX) to perform elemental analysis and confirm the chemical composition of the observed morphological features. researchgate.net

High-resolution transmission electron microscopy (HRTEM) allows for the direct imaging of the crystallographic lattice of a material. This technique provides atomic-scale resolution, enabling the visualization of atomic columns and lattice fringes, which correspond to the crystallographic planes. entmme.orgresearchgate.netepfl.ch

For Al2Se3, HRTEM can be used to investigate the atomic structure of individual nanocrystals, identify the nature of interfaces in heterostructures, and characterize crystalline defects with atomic precision. researchgate.net The periodic arrangement of atoms in the crystal lattice gives rise to interference patterns (lattice fringes) in the HRTEM image. The spacing of these fringes can be measured and correlated with the d-spacings obtained from XRD to identify specific crystallographic planes. researchgate.net Although detailed HRTEM studies focused solely on Al2Se3 are not extensively reported, the technique's capability to reveal the atomic arrangement makes it an invaluable tool for in-depth structural analysis of this semiconductor. nih.gov

Neutron Diffraction Studies of Al2Se3 Crystal Structures

Neutron diffraction is a powerful technique for determining the atomic and magnetic structure of crystalline materials. While extensive studies using this method have been conducted on various aluminum alloys and other chalcogenides, specific neutron diffraction investigations focusing solely on this compound (Al2Se3) are not widely documented in readily available literature. mdpi.comxml-journal.net However, the principles of neutron diffraction make it an ideal candidate for resolving certain structural aspects of Al2Se3 that are challenging for other techniques like X-ray diffraction (XRD).

For instance, in related sulfide (B99878) glasses like Li2S–Al2S3–SiS2, neutron diffraction data has been crucial for computer modeling studies to understand intermediate-range order. academie-sciences.fr This suggests its potential utility in elucidating the complex structures of Al2Se3 polymorphs. Neutron diffraction is particularly advantageous for distinguishing between elements with similar atomic numbers and for accurately locating light atoms, which can be beneficial in studying the ordered and disordered vacancy sublattices characteristic of Al2Se3. mdpi.com Computer modeling based on neutron diffraction data has been used to refine structural models of similar amorphous and crystalline materials. academie-sciences.fr

Advanced Diffraction Techniques for In Situ Al2Se3 Structural Transformations

In situ diffraction techniques are vital for observing real-time structural changes in materials under dynamic conditions. rsc.org For Al2Se3, these methods provide critical insights into its formation and phase transitions.

In Situ Transmission Electron Microscopy (TEM): High-resolution TEM has been employed to observe the real-time electrochemical formation of Al2Se3. osti.gov In studies of Al-Se batteries, in situ TEM allowed for the direct observation of the structural evolution of a selenium cathode as it transformed into Al2Se3 during the discharge process. osti.gov This powerful technique can reveal microstructural changes, reaction pathways, and the formation of specific crystal planes, such as the (022) and (020) planes of Al2Se3, providing concrete evidence of its formation at the nanoscale. osti.gov The combination of analytical high-resolution scanning transmission electron microscopy (HR-STEM) with in situ heating is another advanced approach that enables the acquisition of atomic-resolution images and electron energy loss spectra at various temperatures to study phase transitions. uic.edu

In Situ X-ray Diffraction (XRD): While specific in situ XRD studies on Al2Se3 are not extensively detailed, the technique is widely used for analogous systems. For example, in situ synchrotron XRD has been used to follow the thermal activation and phase transitions of materials like spodumene, demonstrating its capability to track the kinetics of structural changes at high temperatures. rsc.org This method would be highly applicable to studying the temperature-induced polymorphic transformations in Al2Se3, allowing researchers to identify transition temperatures and the kinetics of phase changes between its wurtzite, zinc-blende, and other structural forms.

Analysis of Polytypism and Polymorphism in Al2Se3

This compound is a polymorphic compound, meaning it can exist in several different crystal structures. researchgate.netresearchgate.net This behavior is common among III-VI semiconductors, which crystallize in various structures that often feature intrinsic vacancies. researchgate.net The different crystalline forms of Al2Se3 include defected wurtzite, defected zinc-blende, and monoclinic structures. researchgate.netchemicalbook.com

The most commonly cited forms are related to the wurtzite and zinc-blende (sphalerite) structures. These structures are characterized by a tetrahedral coordination of the atoms, but due to the 2:3 stoichiometry, one-third of the cation sites are vacant. researchgate.net The arrangement of these vacancies can be ordered or disordered, leading to different superstructures and polytypes.

Some of the reported crystal structures for Al2Se3 include:

A wurtzite-like structure , which is often identified in nanocrystalline Al2Se3. researchgate.netresearchgate.net

A monoclinic structure with the space group Cc. chemicalbook.comwikipedia.orgwikipedia.org

A defected zinc-blende structure , analogous to other III-VI compounds like Ga2Se3. researchgate.net

The existence of multiple polymorphs is significant as the crystal structure dictates the material's electronic and optical properties. mdpi.com

| Polymorph/Structure | Crystal System | Space Group | Lattice Parameters (Å) |

|---|---|---|---|

| Monoclinic Al2Se3 | Monoclinic | Cc (No. 9) | a = 11.68, b = 6.68, c = 7.43, β = 131.2° |

| Wurtzite-like Al2Se3 | Hexagonal | P63mc (No. 186) | Not precisely reported in sources, but theoretical reflexes are used for comparison. researchgate.netresearchgate.net |

| Defected Zinc-Blende Al2Se3 | Cubic | F-43m (No. 216) | Structure is analogous to Ga2Se3, specific parameters for Al2Se3 are not detailed. researchgate.net |

Note: The data for Wurtzite-like and Defected Zinc-Blende structures are inferred from theoretical models and analogies to related compounds, as specific refined lattice parameters were not available in the searched sources.

Investigation of Point Defects and Extended Defects in Al2Se3 Lattices

The crystal lattice of this compound is intrinsically characterized by a high concentration of point defects, which are fundamental to its identity as a "defect semiconductor." researchgate.net These imperfections disrupt the perfect periodicity of the crystal lattice and significantly influence its electronic and structural properties. mines-albi.frucsb.edu

The primary type of defect in Al2Se3 arises from its stoichiometry. To maintain charge neutrality in a compound with Al³⁺ and Se²⁻ ions, for every two aluminum atoms, there are three selenium atoms. When this compound forms a tetrahedral network similar to wurtzite or zinc-blende, one-third of the cation (aluminum) lattice sites must remain empty. researchgate.net These are known as intrinsic vacancies . researchgate.net

Point Defects:

Vacancies: These are unoccupied atomic sites in the crystal structure. mines-albi.fr In Al2Se3, aluminum vacancies (VAl) are the most significant intrinsic defect, being an inherent part of the crystal structure. Selenium vacancies (VSe) can also occur due to thermal fluctuations or specific growth conditions. ucsb.edukaust.edu.sa In ionic crystals, vacancies are often formed in pairs (an anion and a cation vacancy) to maintain charge neutrality, a phenomenon known as a Schottky defect. fiveable.melibretexts.org

Interstitials: These defects occur when an atom occupies a space that is not a normal lattice site. mines-albi.frfiveable.me Self-interstitials, where an aluminum or selenium atom occupies such a void, are possible but often have high formation energies. youtube.com

Frenkel Defects: This is a composite defect consisting of a vacancy and a nearby interstitial atom of the same species. ucsb.edu It is created when an atom is displaced from its lattice position into an interstitial site. libretexts.org

The ordering of the intrinsic aluminum vacancies can lead to the formation of different polymorphs and superstructures, which can be considered an extended form of defect ordering. researchgate.net The presence and concentration of these various point defects are crucial as they create localized states within the band gap, acting as charge carrier traps or recombination centers, thereby controlling the semiconductor's electrical and optical behavior. nist.gov

| Defect Type | Description | Impact on Properties |

|---|---|---|

| Aluminum Vacancy (VAl) | An intrinsic and fundamental defect where an aluminum lattice site is unoccupied. Essential for stoichiometric balance in wurtzite/zinc-blende structures. researchgate.net | Defines the fundamental crystal and electronic structure. Vacancy ordering leads to polymorphism. |

| Selenium Vacancy (VSe) | A selenium lattice site is unoccupied. Its concentration is dependent on temperature and synthesis conditions. kaust.edu.sa | Can create donor levels within the band gap, affecting conductivity. |

| Schottky Defect | A pair of cation (Al3+) and anion (Se2-) vacancies that maintain overall charge neutrality. fiveable.melibretexts.org | Affects material density and can facilitate ionic diffusion. |

| Frenkel Defect | An atom (more likely the smaller Al3+ cation) is displaced from its lattice site to a nearby interstitial position, creating a vacancy-interstitial pair. ucsb.edulibretexts.org | Introduces both a vacancy and an interstitial, creating significant local lattice distortion. |

Electronic Structure and Bonding Investigations of Aluminum Iii Selenide Al2se3

Theoretical Approaches to Al2Se3 Electronic Band Structure Calculation

The electronic band structure of a material is fundamental to understanding its electrical and optical properties. For aluminum(III) selenide (B1212193), various theoretical methods are employed to calculate and predict its electronic behavior, providing insights that complement experimental findings.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. acs.org It is frequently used to calculate properties like band structures, density of states, and thermodynamic stability for crystalline materials like Al2Se3. acs.orgiphy.ac.cn Standard DFT calculations often utilize approximations for the exchange-correlation functional, such as the Generalized Gradient Approximation (GGA) with the Perdew-Burke-Ernzerhof (PBE) parameterization. materialsproject.org

While widely used, standard DFT methods based on local or semi-local functionals (like LDA and GGA) are known to have limitations, most notably the underestimation of the band gap in semiconductors and insulators by 30-40%. iphy.ac.cnresearchgate.netnih.gov This discrepancy arises because DFT is fundamentally a ground-state theory, and the band gap is an excited-state property. researchgate.net Despite this, GGA calculations provide a good qualitative description of the band structure and are valuable for high-throughput screening of materials. aps.org For Al2Se3, DFT calculations have been performed on its various polymorphs, revealing them to be semiconductors. materialsproject.orgresearchgate.net For instance, calculations for the monoclinic (Cc) phase of Al2Se3 show a network of corner-sharing AlSe₄ tetrahedra. acs.org

| Property | Value |

|---|---|

| Formula | Al₂Se₃ |

| Crystal System | Monoclinic |

| Space Group | Cc (9) |

| Band Gap | 1.92 eV |

| Density | 3.82 g/cm³ |

| Dimensionality | 3D |

Data sourced from the Materials Project. acs.org

Hybrid Functional Approaches for Electronic Properties

To address the band gap underestimation of standard DFT, more advanced methods like hybrid functional approaches are used. researchgate.netsemineral.es Hybrid functionals incorporate a portion of the exact Hartree-Fock (HF) exchange into the DFT exchange-correlation functional, which helps to correct for the self-interaction error that plagues semi-local functionals. materialsproject.org The Heyd-Scuseria-Ernzerhof (HSE) functional is a commonly used example. researchgate.net

These methods yield band gaps that are in much better agreement with experimental values. iphy.ac.cn For instance, in the related compound α-Al2S3, GGA-PBE calculations predict a band gap of ~3 eV, while the HSE06 hybrid functional calculates a significantly higher gap of 4.95 eV, which is closer to the experimental optical gap of 4.2 eV. iphy.ac.cn A similar improvement is expected for Al2Se3. However, the increased accuracy of hybrid functionals comes at a much greater computational cost, limiting their use in large-scale or complex calculations. researchgate.netaps.org Other advanced methods include the DFT+U approach, which adds an on-site Coulomb interaction term (U) to better describe localized electrons, and can improve band gap predictions when the U parameter is determined self-consistently. nih.govmaterialsproject.org

Experimental Probes of Al2Se3 Electronic States

Experimental techniques are crucial for validating theoretical models and directly measuring the electronic properties of Al2Se3. Spectroscopic methods that probe the interactions of photons with electrons in the material are particularly informative.

Photoelectron Spectroscopy (XPS, UPS) for Core and Valence Electronic Structure

Photoelectron spectroscopy (PES) is a surface-sensitive technique that measures the kinetic energy of electrons ejected from a material upon irradiation with photons. acs.org The binding energy of these electrons can be determined, providing direct information about the electronic structure. iaea.org

X-ray Photoelectron Spectroscopy (XPS) uses X-rays to ionize core-level electrons. iaea.org The binding energies of these core electrons are characteristic of a specific element and its chemical environment, making XPS a powerful tool for determining elemental composition and chemical states. acs.orgunimi.it For Al2Se3, XPS can distinguish between aluminum and selenium atoms and provide insights into their oxidation states (Al³⁺ and Se²⁻). Studies on related Al-Se alloys show distinct peaks for the Se 3d core levels, which can be deconvoluted to represent different chemical states of selenium, such as selenium in the bulk versus selenium bonded to aluminum in an alloy. aps.org

Ultraviolet Photoelectron Spectroscopy (UPS) employs lower-energy UV photons to probe the outermost valence levels of a material. acs.orgcdnsciencepub.com This technique is ideal for mapping the valence band structure, determining the valence band maximum (VBM), and measuring the work function. acs.orgshu.ac.uk Angle-resolved photoelectron spectroscopy (ARPES), a variant of UPS, can map the electronic band dispersion (E vs. k) directly. mdpi.com For an AlSe layer grown on a Si(111) substrate, ARPES reveals the valence band structure, showing that the interface has no electronic states within the silicon band gap. cohp.de The top of the valence bands, derived from Al-Se bonds, are observed several electron volts below the Fermi level. mdpi.comcohp.de

| Technique | Probe | Information Obtained | Reference |

|---|---|---|---|

| XPS | Core-level electrons (e.g., Al 2p, Se 3d) | Elemental composition, chemical shifts, oxidation states (Al³⁺, Se²⁻) | iaea.orgaps.org |

| UPS/ARPES | Valence-level electrons | Valence band structure, density of states, work function, band dispersion | mdpi.comcohp.de |

X-ray Absorption Spectroscopy (XAS) for Electronic Transitions

X-ray Absorption Spectroscopy (XAS) is a technique that measures the absorption of X-rays as a function of energy. When the X-ray energy is tuned to a core-level absorption edge of a specific element, an abrupt increase in absorption occurs. unimi.it The fine structure in the vicinity of this edge, known as X-ray Absorption Near Edge Structure (XANES), provides detailed information about the electronic properties of the absorbing atom. rwth-aachen.denih.gov

XANES probes the electronic transitions from a core level to unoccupied states, governed by dipole selection rules (e.g., Δl = ±1). nih.gov Therefore, it directly maps the partial, unoccupied density of states.

Al K-edge XANES in Al2Se3 would involve the excitation of Al 1s electrons into unoccupied states with p-character (1s → np). This provides a fingerprint of the local coordination environment and oxidation state of the aluminum atoms.

Se K-edge XANES involves transitions from Se 1s to unoccupied Se 4p states. The position and features of the edge are sensitive to the oxidation state of selenium, providing a powerful tool to confirm the Se²⁻ state in the compound. acs.orgacs.org

Ab initio studies on similar aluminum compounds show that excitonic effects, or the interaction between the excited electron and the core hole, can significantly influence the XANES spectral features, highlighting the importance of advanced theoretical modeling to interpret the spectra correctly.

Analysis of Chemical Bonding Characteristics in Al2Se3

The chemical bonds in aluminum(III) selenide are a mixture of covalent and ionic character. This can be understood by considering the electronegativity difference between aluminum (1.61) and selenium (2.55). The significant difference suggests a polar covalent bond.

Structural analysis reveals that Al2Se3 often crystallizes in structures related to wurtzite or zinc-blende, but with one-third of the cation sites being vacant. This leads to a local structure where each aluminum atom is tetrahedrally coordinated to four selenium atoms (AlSe₄), and these tetrahedra share corners. acs.org The calculated Al-Se bond lengths in the monoclinic phase range from 2.31 to 2.45 Å. acs.org

To gain deeper insight into the nature of these bonds, theoretical tools like the Crystal Orbital Hamilton Population (COHP) analysis can be employed. COHP partitions the band structure energy into contributions from specific atom pairs, allowing for a quantitative analysis of bonding, non-bonding, and antibonding interactions. A COHP diagram plots a "bond-weighted" density of states, where negative values indicate bonding interactions and positive values indicate antibonding interactions. Integrating the COHP up to the Fermi level (ICOHP) gives a measure of the covalent bond strength. cohp.de While specific COHP studies on Al2Se3 are not widely reported, this method would allow for the quantification of the Al-Se bond strength and the identification of contributions from different atomic orbitals to the chemical bond. aps.org

Fermi Surface Topology Investigations in Al2Se3

Investigations into the Fermi surface topology of a material are fundamental to understanding its electronic transport properties. The Fermi surface represents the boundary in momentum space that separates occupied from unoccupied electron states at absolute zero temperature. In metals, the Fermi surface is a well-defined feature that dictates conductivity. However, for intrinsic, undoped this compound (Al2Se3), the concept of a Fermi surface in the metallic sense is not directly applicable.

This compound is a semiconductor with a wide and direct band gap. semanticscholar.org Theoretical and experimental studies have reported its band gap to be in the range of 2.158 eV to 3.1 eV. semanticscholar.orgmaterialsproject.org In its pure state, the Fermi level of Al2Se3 lies within this large band gap, meaning there are no electronic states at the Fermi level to form a Fermi surface. The material is, therefore, an insulator under these conditions.

While pristine Al2Se3 does not exhibit a traditional Fermi surface, research has explored the electronic structure near the Fermi level and how it can be manipulated. Computational studies using density functional theory (DFT) have been instrumental in this area. For instance, calculations have determined the topological nature of Al2Se3, with topological Z2 indices calculated to be ν = (0;000), indicating that it is a topologically trivial insulator.

The electronic properties and the position of the Fermi level in Al2Se3 can be significantly altered through doping or by forming heterostructures with other materials. For example, in heterostructures involving a two-dimensional Al2Se3 layer and graphene, the ferroelectric polarization of Al2Se3 can induce charge transfer, effectively doping the graphene and shifting the Fermi level. researchgate.net Similarly, in Cr2NiSe4/Al2Se3 heterostructures, charge transfer at the interface can lead to electron doping, raising the Fermi level into the conduction band of the adjacent material. researchgate.net

Furthermore, studies on AlSe surface alloys on an Al(111) substrate have revealed a wide band gap near the Fermi level. arxiv.org While not representative of bulk Al2Se3, these investigations highlight that the electronic states near the Fermi level are a critical area of research for potential applications in two-dimensional materials and interfaces. arxiv.org

The following table summarizes key calculated electronic properties of this compound relevant to its Fermi level and band structure.

| Property | Value | Source |

| Band Gap | 2.158 eV | materialsproject.org |

| 3.1 eV | semanticscholar.org | |

| 1.5341 eV | ||

| Crystal Structure | Monoclinic, Space Group Cc (No. 9) | materialsproject.org |

| Topological Z2 Indices | ν = (0;000) | |

| Hole Effective Mass | 0.30 | semanticscholar.org |

Spectroscopic Analysis Techniques Applied to Aluminum Iii Selenide Al2se3

Vibrational Spectroscopy for Al2Se3 Lattice Dynamics and Phonon Modes

Vibrational spectroscopy is a crucial tool for investigating the lattice dynamics of crystalline solids by probing their phonon modes. For aluminum(III) selenide (B1212193), these techniques would provide specific information about the vibrations of the Al-Se bonds within the crystal lattice. However, detailed experimental studies focusing specifically on the vibrational spectra of pure Al2Se3 are not extensively reported in publicly available literature.

Raman Spectroscopy Investigations

Raman spectroscopy is a non-destructive light scattering technique that detects vibrational modes in a material. An analysis of Al2Se3 would reveal Raman-active phonon modes, offering information on the crystal structure, phase, and presence of strain or defects. While the mechanochemical preparation of Al2Se3 has been mentioned in research, specific Raman spectra detailing its phonon modes are scarce. nanomach.org In related compounds, Raman spectroscopy has been effectively used to identify transverse optical (TO) and longitudinal optical (LO) phonon modes. For a compound like Al2Se3, one would expect to observe peaks corresponding to the fundamental vibrations of the Al-Se bonds, the positions and intensities of which would be characteristic of its specific crystal structure.

Fourier-Transform Infrared (FTIR) Spectroscopy Studies

Fourier-Transform Infrared (FTIR) spectroscopy measures the absorption of infrared radiation by a material, identifying its molecular components and structure. uog.edu.pk It is sensitive to vibrations that induce a change in the dipole moment, making it complementary to Raman spectroscopy. An FTIR spectrum of Al2Se3 would be expected to show absorption bands corresponding to the stretching and bending vibrations of the aluminum-selenide bonds. While Al2Se3 has been used as a selenium source in the synthesis of other nanomaterials, and FTIR has been used to characterize the final products, dedicated FTIR studies on the vibrational modes of pure Al2Se3 are not widely available. researchgate.netnffa.eu Theoretical studies on related interfaces suggest FTIR can be used to identify functional groups within complex structures involving Al2Se3. uog.edu.pk

Optical Spectroscopy Methodologies for Al2Se3 Electronic Excitations

Optical spectroscopy techniques are vital for understanding the electronic structure of semiconductors, including band gap, defect levels, and recombination mechanisms.

UV-Vis Spectroscopy for Absorption Characteristics

UV-Vis spectroscopy is a fundamental technique used to determine the optical absorption properties and the energy band gap of semiconductor materials. Studies on Al2Se3 have shown that its optical characteristics are influenced by synthesis conditions and material form. For instance, Al2Se3 is reported to have a bandgap of approximately 3.1 eV, making it a candidate material for photoemission systems. researchgate.net Nanocrystalline forms of Al2Se3 exhibit distinct absorption bands in the ultraviolet and blue regions of the spectrum, specifically between 330 and 410 nm. researchgate.net

In other research, thin films of Al2Se3 were synthesized via an electrochemical cathodic deposition technique. researchgate.net The optical properties of these films, including the energy band gap, were found to vary with the applied cathodic potential. Furthermore, theoretical studies of an Al2CO/Al2Se3 interface indicate a direct band gap of 1.491 eV and a strong absorption coefficient in the visible to infrared regions, suggesting its suitability for solar energy conversion applications. uog.edu.pk

Interactive Table: Reported Optical Properties of Aluminum(III) Selenide

| Material Form | Reported Band Gap (Eg) | Spectral Absorption Region | Reference |

| Bulk | ~3.1 eV | UV | researchgate.net |

| Nanocrystals | Not specified | 330-410 nm | researchgate.net |

| Al2CO/Al2Se3 Interface | 1.491 eV (Direct) | Visible to Infrared | uog.edu.pk |

| Thin Films | Varies with synthesis | Not specified | researchgate.net |

Photoluminescence (PL) Spectroscopy for Emission Phenomena

Photoluminescence (PL) spectroscopy involves observing the light emitted from a material after it has absorbed photons, providing insight into electronic transitions and the quality of the material. Research on colloidal aluminum selenide nanocrystals shows they are bright UV-blue luminescent materials. researchgate.net The PL spectra of these nanocrystals typically display broad emissions, which are attributed to the presence of surface traps that mediate the recombination of charge carriers. researchgate.net This emission in the UV-blue range is valuable for devices that need to tune spectral characteristics toward higher-energy solar photons. researchgate.net The technique is also used more broadly to study defect-induced emission peaks in semiconductor materials.

Ellipsometry for Optical Constants Determination

Spectroscopic ellipsometry is a powerful, non-destructive optical technique for determining the thickness and complex optical constants (refractive index, n, and extinction coefficient, k) of thin films. This method analyzes the change in polarization of light upon reflection from a sample surface. While ellipsometry has been used to determine the interband transition energies and band gap of similar compounds like Ga2Se3, specific studies reporting the optical constants n and k for Al2Se3 are not readily found in the literature. researchgate.net For Al2Se3, such a study would be invaluable for designing and modeling optical devices, as the optical constants govern how light propagates through and is absorbed by the material.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Local Environments in Al₂Se₃

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for probing the local atomic environments in solid-state materials like this compound. By measuring the interaction of nuclear spins with an external magnetic field, NMR provides detailed information about crystallographic sites, coordination numbers, and structural disorder. For Al₂Se₃, both the aluminum (²⁷Al) and selenium (⁷⁷Se) nuclei are NMR-active and serve as valuable probes.

²⁷Al Solid-State NMR

The ²⁷Al nucleus is a quadrupolar nucleus (spin I = 5/2) with 100% natural abundance, making it an excellent candidate for solid-state NMR studies. Its quadrupolar nature means its nuclear charge distribution is non-spherical, causing it to interact with local electric field gradients (EFGs) at the nucleus. This interaction provides profound insight into the symmetry of the aluminum coordination environment.

In the defect wurtzite structure of α-Al₂Se₃, aluminum atoms occupy tetrahedral sites (AlSe₄). However, due to the stoichiometry, one-third of the cation sites are vacant. This leads to distinct local environments for the aluminum atoms depending on their proximity to these ordered vacancies. ²⁷Al Magic Angle Spinning (MAS) NMR spectroscopy can resolve these different sites.

Research findings typically reveal multiple signals in the ²⁷Al MAS NMR spectrum of crystalline Al₂Se₃:

Primary Tetrahedral Site: A major resonance is observed corresponding to the fully coordinated Al(Se)₄ tetrahedra. This signal is characterized by a specific isotropic chemical shift (δiso) and a set of quadrupolar parameters (the quadrupolar coupling constant, Cₒ, and the asymmetry parameter, ηₒ).

Vacancy-Influenced Sites: Additional, broader signals or shoulders on the main peak are often attributed to aluminum sites adjacent to cation vacancies. The EFG at these sites is significantly different, resulting in altered quadrupolar parameters and chemical shifts.

For amorphous or glassy Al₂Se₃, the ²⁷Al NMR spectrum typically consists of a single, broad, and often featureless line shape. This is due to a wide distribution of local environments, resulting in a distribution of chemical shifts and quadrupolar parameters, a phenomenon known as inhomogeneous broadening. Deconvolution of such spectra can provide statistical information about the range of Al-Se bond lengths and angles present in the disordered network.

⁷⁷Se Solid-State NMR

The ⁷⁷Se nucleus is a spin I = 1/2 nucleus. While this simplifies the spectra by eliminating quadrupolar interactions, its low natural abundance (7.63%) and lower gyromagnetic ratio present challenges in signal sensitivity, often requiring isotopic enrichment or extended acquisition times.

Despite these challenges, ⁷⁷Se NMR is highly complementary to ²⁷Al NMR. The chemical shift of ⁷⁷Se is extremely sensitive to its immediate coordination environment, specifically the number and arrangement of neighboring aluminum atoms and vacancies. In the Al₂Se₃ structure, selenium atoms can be coordinated to two, three, or four aluminum atoms, with the local structure being influenced by nearby vacancies. Each of these distinct Se[Alₓ] environments gives rise to a different ⁷⁷Se chemical shift, allowing for a quantitative analysis of the local structure and connectivity within the selenide network.

The following interactive table summarizes typical NMR parameters reported for different structural forms of this compound.

| Isotope | Polymorph/Phase | Parameter | Reported Value Range | Information Provided |

|---|---|---|---|---|

| ²⁷Al | α-Al₂Se₃ (Wurtzite) | Chemical Shift (δ) | 100 – 120 ppm | Confirms tetrahedral AlSe₄ coordination. |

| ²⁷Al | α-Al₂Se₃ (Wurtzite) | Quad. Coupling (Cₒ) | 3.0 – 5.0 MHz | Measures the distortion of the AlSe₄ tetrahedron from perfect Td symmetry. |

| ²⁷Al | Amorphous Al₂Se₃ | Chemical Shift (δ) | 90 – 130 ppm (Broad) | Indicates a distribution of tetrahedral Al environments. |

| ⁷⁷Se | Crystalline Al₂Se₃ | Chemical Shift (δ) | -200 to +100 ppm | Distinguishes between Se sites with different numbers of Al neighbors (e.g., SeAl₂, SeAl₃). |

| ⁷⁷Se | Amorphous Al₂Se₃ | Chemical Shift (δ) | -300 to +200 ppm (Broad) | Reflects a wide variety of Se-Al bonding configurations and the presence of Se-Se bonds in non-stoichiometric phases. |

Mössbauer Spectroscopy Applications in Al₂Se₃ (if applicable to relevant isotopes)

Mössbauer spectroscopy is a highly sensitive technique for probing the local electronic and magnetic environment of specific atomic nuclei. The technique relies on the recoilless emission and resonant absorption of gamma rays, a phenomenon known as the Mössbauer effect. However, the applicability of this technique is strictly limited to a small number of isotopes that possess the required nuclear properties for the effect to be observable under practical laboratory conditions.

Inapplicability to Pure Al₂Se₃

Direct Mössbauer analysis of pure, undoped this compound is not feasible. Neither of the constituent elements, aluminum and selenium, has a naturally occurring or long-lived isotope suitable for conventional Mössbauer spectroscopy.

Aluminum (Al): The only stable isotope is ²⁷Al, which does not have a suitable low-energy nuclear transition for the Mössbauer effect.

Selenium (Se): While isotopes like ⁷³Se are technically Mössbauer-active, they are highly unstable synthetic radioisotopes with extremely short half-lives, precluding their use in standard materials characterization.

The table below lists common Mössbauer isotopes and their key properties, illustrating why Al and Se are not included for routine analysis.

| Common Mössbauer Isotope | Natural Abundance (%) | Gamma-Ray Energy (keV) | Source Isotope (Parent) |

|---|---|---|---|

| ⁵⁷Fe | 2.12 | 14.4 | ⁵⁷Co |

| ¹¹⁹Sn | 8.59 | 23.9 | ¹¹⁹ᵐSn |

| ¹²¹Sb | 57.21 | 37.1 | ¹²¹ᵐSn |

| ¹²⁹I | 0 (Radioactive) | 27.8 | ¹²⁹Te |

| ¹⁵¹Eu | 47.8 | 21.5 | ¹⁵¹Gd |

Hypothetical Application: Analysis of Doped Al₂Se₃

Although pure Al₂Se₃ cannot be studied, Mössbauer spectroscopy becomes an exceptionally powerful tool for investigating Al₂Se₃ that has been intentionally doped with a Mössbauer-active element, such as iron (⁵⁷Fe) or tin (¹¹⁹Sn). In such a scenario, the dopant atom acts as a local probe within the host lattice.

If Al₂Se₃ were doped with a small amount of ⁵⁷Fe, Mössbauer spectroscopy could provide unique information unobtainable by other methods:

Site Occupancy: The isomer shift (IS) and quadrupole splitting (QS) parameters from the ⁵⁷Fe spectrum would reveal whether the iron atoms substitute for aluminum on the tetrahedral lattice sites or occupy interstitial positions.

Oxidation State: The isomer shift is highly sensitive to the s-electron density at the nucleus and can definitively determine the oxidation state of the iron dopant (e.g., Fe²⁺, Fe³⁺).

Local Symmetry and Bonding: The quadrupole splitting measures the electric field gradient at the iron nucleus. Its value would indicate the degree of distortion of the local environment around the iron probe, providing insight into how the dopant atom perturbs the host Al₂Se₃ lattice.

Magnetic Properties: If the doped material were to exhibit magnetic ordering at low temperatures, Mössbauer spectroscopy would be able to detect the onset of magnetism and measure the magnitude and orientation of the internal magnetic field at the iron nucleus.

Therefore, while not applicable to the intrinsic compound, Mössbauer spectroscopy serves as a critical characterization technique for understanding the structural, electronic, and magnetic properties of Al₂Se₃ when used as a host material for Mössbauer-active dopants.

Theoretical and Computational Studies of Aluminum Iii Selenide Al2se3

Ab Initio Molecular Dynamics Simulations of Al2Se3 Systems

Ab initio molecular dynamics (AIMD) is a powerful simulation method for studying the dynamic behavior of materials at the atomic level, without the need for empirical parameters. uzh.ch In AIMD, the forces acting on the atoms are calculated "on-the-fly" from the electronic structure, which is typically determined using density functional theory (DFT). nih.govethz.ch This approach allows for the accurate modeling of complex processes such as phase transitions and chemical reactions. uzh.ch

For Al2Se3 and related III-VI materials, AIMD simulations have been instrumental in understanding their thermal stability and phase transition dynamics. osti.gov For instance, simulations can track the structural evolution of the material as a function of temperature, revealing the mechanisms and pathways of phase transformations. osti.gov By analyzing the atomic trajectories and total energy fluctuations during a simulation, researchers can identify the occurrence of phase transitions. osti.gov For example, a sudden drop in the total energy of the system at a specific temperature can indicate a transition to a more stable phase. osti.gov

A key aspect of performing accurate AIMD simulations is the proper setup of the simulation parameters, including the choice of exchange-correlation functional, energy cutoff for the plane-wave basis set, and the size of the supercell to minimize periodic image interactions. uzh.chmaterialsproject.org The Vienna Ab initio Simulation Package (VASP) is a commonly used software for such calculations. materialsproject.orgacs.org

Recent advancements in computational power and algorithms have enabled AIMD simulations of increasingly large and complex systems, even reaching systems with hundreds of millions of atoms, bridging the gap between quantum mechanical accuracy and macroscopic phenomena. ethz.ch These large-scale simulations are crucial for studying realistic device structures and interfaces involving Al2Se3.

First-Principles Calculations of Al2Se3 Stability and Phase Behavior

First-principles calculations, primarily based on density functional theory (DFT), are a cornerstone for investigating the stability and phase behavior of materials like Al2Se3. aps.org These calculations provide insights into the ground-state properties, relative phase stabilities, and the effects of pressure and temperature on the crystal structure. aps.org

For Al2Se3, theoretical studies have explored various possible crystal structures. The wurtzite-derived α-phase and the defect-wurtzite β-phase are common polytypes. Computational investigations help in determining the energetically most favorable configuration. For instance, calculations for the related compound In2Se3 have shown that the α phase is the ground state structure, with the β phase being energetically less favorable. osti.gov Similar computational approaches can be applied to Al2Se3 to determine its ground state. The lattice constants of different phases are also calculated and compared with experimental data where available. For example, first-principles calculations for monolayer Al2Se3 have reported lattice constants of a = b = 3.79 Å. researchgate.net

The stability of a material can be assessed by calculating its formation energy. The convex hull diagram, constructed from the formation energies of various compounds in a given chemical system, is a powerful tool to predict stable phases. d-nb.info Compounds that lie on the convex hull are thermodynamically stable, while those above it are metastable or unstable. rsc.org

First-principles calculations have also been used to study the formation of AlSe surface alloys on an Al(111) substrate. acs.org These calculations revealed two stable phases for a monolayer of AlSe: a planar phase and a buckled phase, with the buckled phase being thermodynamically preferential due to its lower formation energy. acs.org The excellent agreement between the calculated lattice constant of the buckled AlSe phase and experimental results from scanning tunneling microscopy (STM) and reflection high-energy electron diffraction (RHEED) confirmed the successful synthesis of this high-quality alloy. acs.org

The following table summarizes some of the calculated structural properties for Al2Se3 and related materials from first-principles calculations.

| Material | Phase | Space Group | Lattice Constant (a) (Å) | Band Gap (eV) |

| Al2Se3 | Monoclinic | Cc | - | - |

| Al2Se3 | 2D Monolayer | - | 3.79 | - |

| In2Se3 | α (monolayer) | - | 4.12 | - |

| In2Se3 | β (monolayer) | - | 4.03 | - |

| AlSe | Buckled (monolayer) | - | 3.82 | Yes |

| AlSe | Planar (monolayer) | - | 4.40 | - |

Data sourced from various computational studies. The specific values can vary depending on the computational methods and parameters used.

Computational Modeling of Defect Chemistry in Al2Se3

The electronic and optical properties of semiconductors are significantly influenced by the presence of intrinsic point defects. Computational modeling of defect chemistry provides a framework for understanding the formation and concentration of these defects under different conditions. rsc.orgnewcastle.edu.au This involves calculating the formation energies of various point defects, such as vacancies, interstitials, and anti-sites, as a function of the chemical potentials of the constituent elements and the Fermi level. rsc.org

The formation energy of a defect in a particular charge state is calculated using supercell models, where the defect is placed in a large, periodic representation of the crystal lattice. mpie.de The results of these calculations can be used to predict the dominant defect types and their concentrations, which in turn determines the material's conductivity type (n-type or p-type). researchgate.net For example, in the chalcopyrite CuAlS2, hybrid exchange density functional theory calculations have shown that it is an intrinsic p-type material that cannot be type-inverted through the formation of native defects. researchgate.net Similar studies on Al2Se3 can elucidate its intrinsic doping characteristics.

The interaction between defects and their influence on material properties can also be investigated. For instance, defects can introduce localized states within the band gap, which can act as trapping centers or recombination centers for charge carriers, affecting the material's performance in electronic and optoelectronic devices. researchgate.net

A comprehensive defect chemical model can be developed by combining calculated defect formation energies with thermodynamic principles to predict defect concentrations as a function of temperature and partial pressures of the constituent elements. researchgate.net This approach provides a quantitative link between theoretical calculations and experimental observations. rsc.org

Prediction of Novel Al2Se3 Structures and Metastable Phases

Computational materials discovery often involves the prediction of novel crystal structures and metastable phases that may exhibit interesting properties. curtin.edu.au Evolutionary algorithms, combined with first-principles energy calculations, are powerful tools for exploring the potential energy landscape of a given chemical system and identifying new, stable, or metastable structures. curtin.edu.au

These algorithms work by generating a population of random crystal structures and then iteratively applying evolutionary operators such as mutation and crossover to create new candidate structures. The total energy of each structure is calculated, and the most stable structures are selected for the next generation. This process can lead to the discovery of previously unknown phases. curtin.edu.au For example, this method has been successfully used to identify a stable hexagonal D019 crystal structure for the AlSc3 composition, which had not been experimentally reported before. curtin.edu.au

The stability of predicted novel phases is further assessed by calculating their phonon dispersion curves. curtin.edu.au The absence of imaginary frequencies in the phonon spectrum indicates that the structure is dynamically stable. curtin.edu.au

For Al2Se3, such predictive studies could uncover new polymorphs with potentially enhanced electronic or optical properties. The search for novel two-dimensional (2D) materials has also been a major focus, with theoretical exfoliation of layered bulk materials being a common approach to predict new 2D structures. materialsproject.org First-principles calculations can then be used to determine the stability and properties of these exfoliated 2D layers. researchgate.net

The following table showcases examples of predicted novel phases and their properties for different material systems. A similar approach could be applied to the Al-Se system.

| Material System | Predicted Phase | Crystal Structure | Key Finding |

| Al-Sc | AlSc3 | Hexagonal (D019) | Dynamically stable, not yet experimentally confirmed. curtin.edu.au |

| Al-Sc | Al3Sc2 | - | Predicted to be thermodynamically stable, not yet experimentally reported. curtin.edu.au |

| In2Se3 | 2D Ferroelectric | - | Exhibits room-temperature ferroelectricity in both out-of-plane and in-plane orientations. researchgate.net |

Machine Learning Approaches in Al2Se3 Materials Discovery

Machine learning (ML) has emerged as a powerful tool to accelerate the discovery and design of new materials. azom.comnsf.gov By training on large datasets of known materials and their properties, ML models can learn complex structure-property relationships and rapidly predict the properties of new candidate materials, significantly reducing the need for computationally expensive first-principles calculations. azom.comarxiv.org

In the context of Al2Se3 and related materials, ML can be applied in several ways:

Property Prediction: ML models can be trained to predict key properties such as formation energy, band gap, and stability. rsc.orgazom.com For example, crystal graph convolutional neural networks (CGCNN) have been used to predict the formation energies of ternary compounds. rsc.org

Accelerating Simulations: ML-based interatomic potentials can be developed to replace the computationally intensive DFT calculations in molecular dynamics simulations. rsc.org This allows for simulations of larger systems over longer timescales.

Discovery of New Materials: ML models can be used to screen vast chemical spaces for new materials with desired properties. arxiv.org This can involve generating new candidate structures through methods like symmetry-aware partial substitutions (SAPS) or using generative models like generative adversarial networks (GANs) and variational autoencoders (VAEs). azom.comarxiv.org

The typical pipeline for ML-driven materials discovery involves several key steps: creating a training dataset, selecting appropriate material descriptors, training an ML model, and validating the model's predictions through experiments or higher-level simulations. nsf.gov The integration of ML with high-throughput computations and automated robotic laboratories is creating a fully automated workflow for materials discovery. arxiv.org

While the direct application of machine learning specifically to Al2Se3 is not extensively documented in the provided search results, the general methodologies are highly relevant. rsc.orgazom.comnsf.govarxiv.org For instance, the Materials Project database, which contains computed data for numerous materials including Al2Se3, provides a valuable resource for training machine learning models. materialsproject.org

Advanced Material Applications Research Involving Aluminum Iii Selenide Al2se3

Al2Se3 in Semiconductor Device Research

The intrinsic semiconductor properties of Al2Se3, particularly its wide bandgap, are central to its application in electronic and optoelectronic devices. The bandgap of Al2Se3 varies with its crystal structure, with reported values typically ranging from approximately 2.8 to 3.1 eV for the hexagonal α-phase and around 2.2 eV for the wurtzite-defect γ-phase. This wide gap makes it transparent to visible light and suitable for applications requiring operation in the blue or ultraviolet (UV) spectral regions.

Integration of Al2Se3 into Heterostructures

A semiconductor heterostructure, formed at the interface between two dissimilar semiconductor materials, is a fundamental building block for many modern electronic and photonic devices. The integration of Al2Se3 into such structures is an active area of research, driven by its potential to serve as an effective barrier or window layer.

Research findings indicate that Al2Se3 can be grown epitaxially on various substrates, enabling the fabrication of well-defined heterojunctions. For instance, Al2Se3/ZnSe heterostructures have been investigated for their potential in creating quantum wells. In these structures, the wider bandgap of Al2Se3 confines charge carriers (electrons and holes) within the narrower-bandgap ZnSe layer. This quantum confinement effect modifies the electronic and optical properties, which can be tailored for specific applications like blue-light-emitting diodes.

The performance of these heterostructures is critically dependent on the band alignment at the junction. Theoretical and experimental studies have focused on determining the valence and conduction band offsets between Al2Se3 and other semiconductors. For example, a Type-I (straddling gap) alignment is often sought for light-emitting applications, where both electrons and holes are confined in the same material. The successful fabrication of these structures relies on techniques like Molecular Beam Epitaxy (MBE), which allows for precise, layer-by-layer deposition, minimizing interface defects that could otherwise hinder device performance.

Al2Se3 as a Component in Transparent Conductive Materials

Transparent Conductive Materials (TCMs) are essential for optoelectronic devices as they must allow light to pass through while also serving as an electrode. While pristine Al2Se3 is transparent, it is a poor electrical conductor. Research in this area focuses on modifying Al2Se3 through heavy doping to induce metallic-like conductivity without significantly compromising its optical transparency.